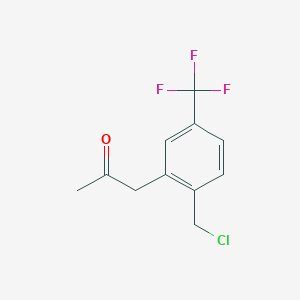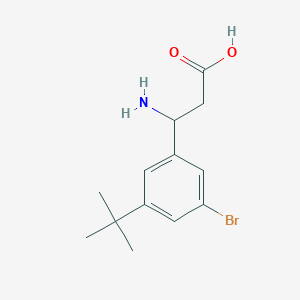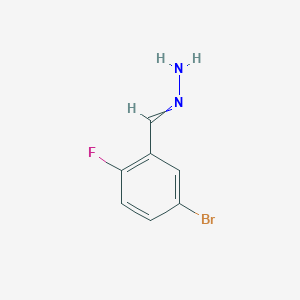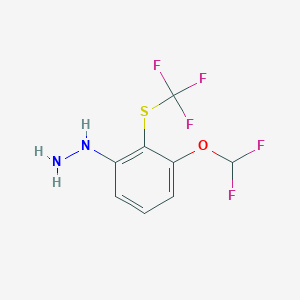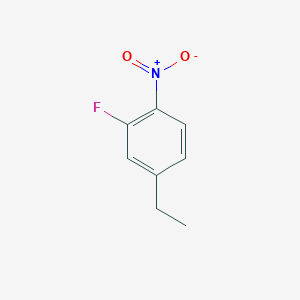
4-Ethyl-2-fluoronitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-fluoronitrobenzene is an organic compound with the molecular formula C8H8FNO2 It is a derivative of nitrobenzene, where the nitro group is substituted at the second position, and a fluorine atom is substituted at the fourth position of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Ethyl-2-fluoronitrobenzene can be synthesized through several methods. One common approach involves the nitration of 4-ethylfluorobenzene. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Another method involves the Halex process, where 4-ethyl-2-nitrochlorobenzene is reacted with potassium fluoride to replace the chlorine atom with a fluorine atom .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher purity and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-2-fluoronitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles such as amines or phenoxides, facilitated by the electron-withdrawing nitro group.
Oxidation: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Nucleophilic Substitution: Amines, phenoxides, often in the presence of a base like potassium carbonate.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 4-Ethyl-2-fluoroaniline.
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Ethyl-2-fluorobenzoic acid.
Applications De Recherche Scientifique
4-Ethyl-2-fluoronitrobenzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-ethyl-2-fluoronitrobenzene largely depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the electron-withdrawing nitro group facilitates the departure of the fluorine atom, making the benzene ring more susceptible to nucleophilic attack . In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons, often catalyzed by metal catalysts.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoronitrobenzene: Similar structure but lacks the ethyl group.
2-Fluoronitrobenzene: Similar structure but lacks the ethyl group and has the nitro group at a different position.
4-Ethyl-2-nitrobenzene: Similar structure but lacks the fluorine atom.
Uniqueness
The combination of these groups can lead to unique chemical properties and reactivity patterns compared to its analogs .
Propriétés
Formule moléculaire |
C8H8FNO2 |
|---|---|
Poids moléculaire |
169.15 g/mol |
Nom IUPAC |
4-ethyl-2-fluoro-1-nitrobenzene |
InChI |
InChI=1S/C8H8FNO2/c1-2-6-3-4-8(10(11)12)7(9)5-6/h3-5H,2H2,1H3 |
Clé InChI |
MTXOEZSEPDKTKA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



